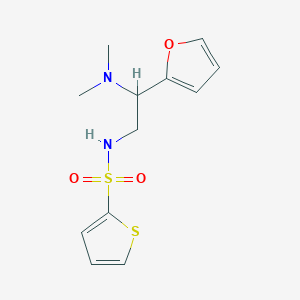

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group. The molecule incorporates a dimethylaminoethyl chain substituted with a furan-2-yl moiety, conferring unique electronic and steric properties. Its synthesis likely involves multi-step reactions to introduce the furan and dimethylamino groups, similar to methods described for related compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-14(2)10(11-5-3-7-17-11)9-13-19(15,16)12-6-4-8-18-12/h3-8,10,13H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJCJAPIBUFXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the dimethylaminoethyl moiety.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of thiophene derivatives, including N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide. These compounds exhibit promising activity against various fungal strains.

Case Study: Antifungal Activity

A study reported that compounds with similar structures demonstrated significant antifungal activity against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like hymexazol. The presence of specific functional groups, such as sulfonamides, enhances the absorption and efficacy against fungal cell walls .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 19.9 - 93.3 | More potent than hymexazol |

| Hymexazol | 50 | Standard control |

Anticancer Applications

This compound has also been investigated for its anticancer properties. Research indicates that thiophene derivatives can inhibit human farnesyltransferase, an enzyme involved in cancer cell proliferation.

Case Study: Farnesyltransferase Inhibition

In a structure-based design study, a series of thiophene derivatives were synthesized and tested for their ability to inhibit farnesyltransferase. The results showed that these compounds could effectively bind to the enzyme, leading to reduced cancer cell growth in vitro .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 - 1.0 | Farnesyltransferase |

| Control Agent | 1.5 | Standard inhibitor |

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide depends on its application:

Medicinal Chemistry: It may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Organic Synthesis: It can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, light absorption, and other properties.

Comparison with Similar Compounds

Key Differences and Implications

Furan vs. Tetrahydrofuran (THF): The target compound’s furan ring is aromatic, enabling π-π interactions, whereas the THF substituent in ’s compound is non-aromatic and more lipophilic. This difference may influence membrane permeability and target binding .

Dimethylaminoethyl Chain: The dimethylamino group introduces a basic center (pKa ~8–10), enhancing water solubility when protonated. Its absence in the THF derivative () may reduce solubility but increase lipophilicity .

Sulfonamide vs.

Biological Activity Context :

- Ranitidine analogs () target histamine H2 receptors, but the thiophene sulfonamide core in the target compound may redirect activity toward other targets, such as carbonic anhydrase or kinase inhibition, common among sulfonamides .

Research Findings and Inferred Properties

Physicochemical Properties

- Solubility: The dimethylamino group enhances aqueous solubility at physiological pH, whereas the THF derivative () is likely more lipophilic .

- logP: The target compound’s logP is expected to be lower than the THF analog due to the polar furan and dimethylamino groups.

- pKa: The dimethylamino group (pKa ~9–10) may protonate in acidic environments, affecting absorption and distribution.

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Compound Overview

Chemical Structure : The compound features a furan ring, a thiophene ring, and a dimethylamino group, which contribute to its unique reactivity and biological properties. The presence of these rings enhances the compound's electronic characteristics and steric properties, making it an interesting candidate for further research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan and Thiophene Rings : These rings are synthesized through specific organic reactions that may include cyclization processes.

- Introduction of the Dimethylamino Group : This is usually achieved via nucleophilic substitution reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide structure.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in many physiological processes, including respiration and acid-base balance.

-

Carbonic Anhydrase Inhibition : A study highlighted that furan-2-sulfonamides exhibit nanomolar-level potency for inhibiting human carbonic anhydrase II in vitro. This suggests potential applications as ocular hypotensive agents in treating glaucoma .

Compound Type IC50 (nM) Target Enzyme Furan-2-sulfonamide 0.5 - 10 hCA II Thiophene derivative 1 - 20 hCA IX

Acetylcholinesterase (AChE) Inhibition

Another aspect of biological activity includes the inhibition of acetylcholinesterase (AChE), an enzyme important in neurotransmission. Compounds with similar structures have shown varying degrees of AChE inhibition:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(dimethylamino)-furan derivative | 0.10 ± 0.05 | |

| Standard (Donepezil) | 2.16 ± 0.12 |

This inhibition suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Case Studies

- Topical Applications : In a study involving ocular normotensive rabbits, selected thiophene and furan derivatives were evaluated for their effectiveness as topical agents to reduce intraocular pressure, demonstrating promising results comparable to established treatments .

- In Vitro Studies on Sensitization : The sensitization potential of these compounds was assessed through glutathione reactivity studies, revealing minimal sensitization risk, which is crucial for developing safe pharmaceutical agents .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to target enzymes such as carbonic anhydrases and cholinesterases. These studies suggest strong interactions due to hydrogen bonding and hydrophobic interactions, which are essential for effective enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Step 1 : Coupling of dimethylaminoethyl derivatives with thiophene-2-sulfonamide precursors under basic conditions (e.g., using triethylamine in dry THF) .

- Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Sonogashira coupling with palladium catalysts) .

- Optimization : Microwave-assisted synthesis (e.g., 60°C for 10 min under 300 W) can enhance reaction efficiency and yield .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., furan-thiophene coupling) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~353.4 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly stereochemical centers at the dimethylaminoethyl moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling reactions to minimize side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Temperature Control : Microwave irradiation reduces reaction time (e.g., 10 min vs. 24 hours under conventional heating) .

- Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | PdCl₂(PPh₃)₂ | THF | 65 | 90 | |

| Microwave-Assisted | Pd(PPh₃)₄ | DMF | 85 | 95 |

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish IC₅₀ values in multiple cell lines (e.g., U87MG glioma cells) to confirm potency .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to verify biological targets (e.g., enzyme inhibition assays) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets (e.g., kinases or GPCRs) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Modification : Replace the dimethylamino group with morpholino or piperazinyl groups to assess impact on solubility and activity .

- Bioisosteric Replacement : Swap the thiophene ring with benzene or pyridine to evaluate electronic effects on sulfonamide reactivity .

- Table 2 : Key SAR Findings

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Thiophene → Pyridine | 12 µM (↓ 40%) | 0.8 → 1.2 | |

| Dimethylamino → Morpholino | 8 µM (↑ 25%) | 1.5 → 2.1 |

Methodological Challenges and Solutions

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .

Q. What experimental approaches address the compound’s instability in aqueous solutions?

- Methodological Answer :

- Lyophilization : Formulate as a lyophilized powder to enhance shelf life .

- pH Optimization : Buffer solutions at pH 6.5–7.2 to prevent hydrolysis of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.